molecular formula C16H11ClN2O4S B2599965 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 306732-18-3

3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2599965
CAS No.: 306732-18-3
M. Wt: 362.78
InChI Key: MJJZUWHRZHPHST-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative featuring two distinct aromatic substituents: a 4-chlorophenylsulfanyl group at the 3-position and a 4-nitrophenyl group at the 1-position. The pyrrole-2,5-dione core is a five-membered lactam ring system known for its electron-deficient nature, which facilitates interactions with biological targets or materials.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-10-1-7-13(8-2-10)24-14-9-15(20)18(16(14)21)11-3-5-12(6-4-11)19(22)23/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZUWHRZHPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the pyrrole ring. Common reagents for this step include 4-chlorothiophenol and a suitable base.

    Introduction of the 4-Nitrophenyl Group: The final step involves the electrophilic aromatic substitution of a nitrophenyl group onto the pyrrole ring. This can be achieved using 4-nitrobenzene diazonium salt under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, bases, or acids can be used depending on the type of substitution reaction.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, exhibit significant anticancer properties. A study demonstrated that similar pyrrole derivatives can inhibit the growth of various cancer cell lines through interactions with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 . The ability to form stable complexes with these receptors suggests potential for targeted cancer therapies.

Inhibition of Tyrosine Kinases

The compound has been investigated as a potential tyrosine kinase inhibitor. Tyrosine kinases play a critical role in cancer cell proliferation and survival. The introduction of specific side groups in the pyrrole structure has been shown to enhance biological activity against cancer cells, making it a promising candidate for drug development .

Antioxidant Properties

The compound exhibits antioxidant capabilities, which are beneficial for preventing oxidative stress-related damage in biological systems. Its structural features allow it to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in various applications .

Nonlinear Optical Properties

Recent computational studies have suggested that derivatives of this compound may possess nonlinear optical (NLO) properties due to their unique electronic structures. These characteristics make them suitable for applications in photonics and optoelectronics, where materials need to exhibit specific light-manipulating capabilities .

Synthesis Techniques

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as one-pot reactions have been explored to enhance efficiency while minimizing environmental impact .

Case Studies

StudyFindings
Dubinina et al., 2019Demonstrated the ability of pyrrole derivatives to inhibit colon cancer cell lines with GI50 values around 1.01.6×108M1.0–1.6\times 10^{-8}M .
Garmanchuk et al., 2016Investigated antioxidant properties and low toxicity profiles of similar compounds, supporting their use in therapeutic applications .
Computational StudiesExplored NLO properties through DFT calculations, indicating potential uses in advanced materials .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-3-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (C₁₀H₅ClN₂O₄)

  • Substituents : A single 4-chloro-3-nitrophenyl group at the 1-position.
  • Molecular Weight : 252.61 g/mol .
  • Key Differences: Lacks the sulfanyl group present in the target compound.

3-(4-Chlorophenyl)-4-(1-Methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

  • Substituents : A 4-chlorophenyl group at the 3-position and a 1-methylindol-3-yl group at the 4-position.

3-[(4-Chlorophenyl)sulfanyl]-1-[3-Chloro-5-(Trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione (C₁₇H₁₂Cl₂F₃N₃O₂S)

  • Substituents: A 4-chlorophenylsulfanyl group (as in the target compound) and a pyridinyl-trifluoromethyl-methylamino group.
  • Molecular Weight : 450.26 g/mol .
  • Key Differences : The pyridinyl-trifluoromethyl substituent enhances lipophilicity and introduces steric bulk, which may improve binding specificity in biological systems. The trifluoromethyl group’s strong electron-withdrawing effect could synergize with the nitro group in the target compound, but this compound’s complexity may reduce synthetic accessibility.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
3-[(4-Chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione (Target) C₁₆H₁₁ClN₂O₃S* 354.79 3-(4-Chlorophenylsulfanyl), 1-(4-nitrophenyl)
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione C₁₀H₅ClN₂O₄ 252.61 1-(4-Chloro-3-nitrophenyl)
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione C₁₉H₁₃ClN₂O₂ 348.78 3-(4-Chlorophenyl), 4-(1-methylindol-3-yl)
3-[(4-Chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione C₁₇H₁₂Cl₂F₃N₃O₂S 450.26 3-(4-Chlorophenylsulfanyl), 1-(pyridinyl-trifluoromethyl-methylamino)

Research Implications and Structural Analysis

  • Solubility and Lipophilicity : The sulfanyl group in the target compound may increase lipophilicity compared to oxygen-based ethers, affecting membrane permeability in biological systems. The trifluoromethyl group in further amplifies this property.
  • Crystallography and Modeling : Tools like SHELX and WinGX/ORTEP (used for small-molecule crystallography ) could resolve the spatial arrangement of substituents, aiding in structure-activity relationship (SAR) studies.

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, also known by its chemical formula C16H12ClN2O4S, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of these findings in the context of medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione have been shown to exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives of 1H-pyrrole-2,5-dione have demonstrated inhibition of cell growth in colon cancer models with IC50 values in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .

CompoundCell Line TestedIC50 (M)
2aHCT-1161.0×1081.0\times 10^{-8}
2aSW-6201.6×1081.6\times 10^{-8}
2aColo-2051.0×1081.0\times 10^{-8}

The mechanism by which these compounds exert their biological effects often involves interaction with key signaling pathways in cancer cells. For example, molecular docking studies suggest that these compounds can bind to ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to inhibition of downstream signaling pathways crucial for tumor growth .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, pyrrole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. The presence of specific substituents on the pyrrole ring can enhance these activities, making them potential candidates for further pharmacological development .

Study on Antiproliferative Effects

A study conducted by Kuznietsova et al. evaluated various pyrrole derivatives for their antiproliferative effects on human cancer cell lines. Among the tested compounds, those with a chlorophenyl group exhibited enhanced activity against both breast (MCF-7) and liver (HepG-2) cancer cells compared to standard treatments like doxorubicin .

Toxicity Assessment

Toxicity studies revealed that while certain derivatives displayed low toxicity at therapeutic concentrations (10 µg/mL), higher concentrations (100 µg/mL) resulted in reduced cell viability, indicating a dose-dependent cytotoxic effect . This highlights the importance of careful dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of precursor sulfonyl or sulfanyl intermediates with dihydro-1H-pyrrole-2,5-dione derivatives. A validated approach involves refluxing stoichiometric equivalents of substituted aryl sulfides with dihydro-pyrrolidine diones in xylene under inert conditions for 24–30 hours, followed by purification via recrystallization (e.g., methanol or ethanol) . Optimization includes monitoring reaction progress using TLC or HPLC to adjust reaction time and temperature. Catalytic amounts of chloranil (tetrachloro-1,4-benzoquinone) may enhance oxidation efficiency during cyclization .

How can the purity and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR (1H/13C): Identify characteristic peaks for the dihydro-pyrrole ring (δ ~3.5–4.5 ppm for CH2 groups) and aromatic protons (δ ~7.0–8.5 ppm for 4-chlorophenyl and 4-nitrophenyl substituents) .
  • FTIR: Confirm carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and sulfanyl (C-S) vibrations at ~650–750 cm⁻¹ .
  • X-ray crystallography: Use SHELX or WinGX software suites to refine crystal structures, ensuring anisotropic displacement parameters and hydrogen bonding patterns align with expected geometry .

What computational tools are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:
Employ density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Parameterize calculations using crystallographic data (bond lengths, angles) to validate accuracy . For non-covalent interactions (e.g., nitro-O stacking), Hirshfeld surface analysis via CrystalExplorer provides insights into packing motifs .

Advanced Research Questions

How can mechanistic studies elucidate the role of sulfanyl and nitro groups in modulating biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR): Synthesize analogs with substituent variations (e.g., replacing 4-nitrophenyl with methoxyphenyl) and compare bioactivity (e.g., enzyme inhibition assays).
  • Kinetic studies: Use stopped-flow spectroscopy or microcalorimetry to track reaction intermediates in biological media.
  • Molecular docking: Map interactions between the sulfanyl/nitro moieties and target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

  • Multi-software validation: Cross-validate refinement results using SHELXL (for small-molecule precision) and Olex2 (for visualization). Address outliers (e.g., high R-factors) by re-examining hydrogen atom placement or thermal displacement parameters .
  • Twinned data handling: For cases of pseudo-merohedral twinning, employ twin law matrices in SHELXL or Jana2020 to deconvolute overlapping reflections .

How can solvent effects influence the compound’s stability during storage or biological assays?

Methodological Answer:

  • Stability studies: Conduct accelerated degradation tests in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25–40°C. Monitor decomposition via LC-MS or UV-Vis spectroscopy.
  • Solvent-solute interactions: Use COSMO-RS simulations to predict solubility parameters and preferential solvation in polar aprotic solvents (e.g., DMF, acetonitrile) .

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